molecular formula C10H13ClN2O2 B069070 tert-Butyl (6-chloropyridin-2-yl)carbamate CAS No. 159603-71-1

tert-Butyl (6-chloropyridin-2-yl)carbamate

Cat. No. B069070
M. Wt: 228.67 g/mol
InChI Key: UEYNRRQJJHZENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl (6-chloropyridin-2-yl)carbamate and related compounds involves multiple steps, including acylation, nucleophilic substitution, and reduction processes. One notable method involves starting from commercially available precursors like 4-fluoro-2methoxy-5nitroaniline, followed by acylation, nucleophilic substitution, and reduction to yield the target compound with a total yield of around 81% (Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure of tert-butyl (6-chloropyridin-2-yl)carbamate and its derivatives has been extensively studied using techniques such as X-ray crystallography and density functional theory (DFT). For example, X-ray studies have revealed the crystal and molecular structure of related compounds, showing how intramolecular hydrogen bonding plays a crucial role in stabilizing the structure (Çolak et al., 2021). These studies provide insights into the compound's geometry, electronic structure, and potential interaction sites for further reactions.

Chemical Reactions and Properties

Tert-Butyl (6-chloropyridin-2-yl)carbamate participates in various chemical reactions, showcasing its reactivity and versatility as an intermediate. The compound's ability to undergo transformations such as cyclopropanation, Diels-Alder reactions, and Mannich reactions has been documented. These reactions are pivotal in constructing complex molecular architectures and are valuable in synthesizing biologically active compounds and materials with specific properties (Li et al., 2012).

Physical Properties Analysis

The physical properties of tert-butyl (6-chloropyridin-2-yl)carbamate, including solubility, melting point, and boiling point, are essential for its application in synthesis and material science. While specific data on these properties might require experimental determination, the compound's structure suggests moderate solubility in organic solvents and stability under standard conditions.

Chemical Properties Analysis

The chemical properties of tert-butyl (6-chloropyridin-2-yl)carbamate, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by its functional groups. The presence of the carbamate group and the chloropyridinyl moiety contributes to its reactivity pattern, making it a versatile intermediate for various synthetic applications. Its reactivity with organometallics, ability to form hydrogen bonds, and participation in carbon-carbon bond formation reactions highlight its chemical versatility (Guinchard et al., 2005).

Scientific Research Applications

Synthesis of Complex Organic Molecules

One notable application is in the synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones through a one-pot tandem palladium-catalysed amination and intramolecular amidation process. This method highlights the compound's role in creating biologically relevant structures with high yields from commercially available materials, illustrating its importance in medicinal chemistry and drug development (Scott, 2006).

Formation of Isostructural Compounds

The compound also plays a crucial role in the formation of isostructural families of compounds, as seen in the synthesis of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart. These compounds demonstrate significant molecular interactions like hydrogen and halogen bonds, which are pivotal in understanding molecular assembly and designing materials with specific properties (Baillargeon et al., 2017).

Advancements in Photocatalysis

In the field of photocatalysis, tert-butyl (6-chloropyridin-2-yl)carbamate derivatives have been utilized in the photoredox-catalyzed amination of o-hydroxyarylenaminones. This process establishes a cascade pathway for assembling 3-aminochromones under mild conditions, showcasing the compound's versatility in facilitating complex chemical transformations (Wang et al., 2022).

Structural Studies and Molecular Interactions

Further research into carbamate derivatives reveals their structural uniqueness and the interplay of strong and weak hydrogen bonds. Studies on compounds like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate showcase the intricate molecular environments and interactions that form the basis of crystal engineering and materials science (Das et al., 2016).

Safety And Hazards

The compound has a GHS07 pictogram. The signal word is “Warning”. The hazard statements are H302-H315-H319-H335 and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-(6-chloropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYNRRQJJHZENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (6-chloropyridin-2-yl)carbamate

CAS RN

159603-71-1
Record name 2-TERT-BUTOXYCARBONYLAMINO-6-CHLOROPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

64 mL of ethyl acetate were added to a reaction system and cooled to about −15° C. with a salt and ice bath followed by blowing in 10.6 g (107 millimoles) of phosgene. A mixed solution containing 5.5 g (42.8 millimoles) of 2-amino-6-chloropyridine, 11.1 g (85.6 millimoles) of N,N-diisopropylethylamine, 6.34 g (85.5 millimoles) of t-butanol and 43 mL of ethyl acetate were dropped into this phosgene solution over the course of 2.5 hours while holding the internal temperature at −15° C. to −5° C. Following completion of dropping, the solution was stirred for 3 hours at the same temperature range. Next, 50 mL of water and 23.2 g of 28% sodium hydroxide were sequentially added while holding the internal temperature at 0° C. or lower. The aqueous phase was extracted with ethyl acetate. The organic phase was washed with water and concentrated under reduced pressure. The resulting crude crystals were subjected to quantitative analysis by HPLC. The target (6-chloro-pyridin-2-yl)-carbamic acid tert-butyl ester was obtained at a yield of 93%. There was hardly any urea compound formed.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Two
Quantity
6.34 g
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
23.2 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
64 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.